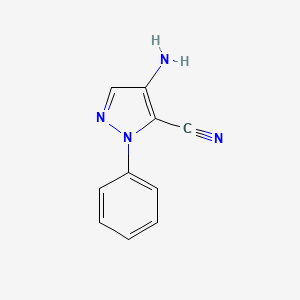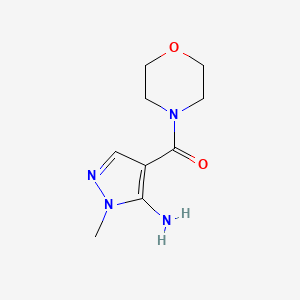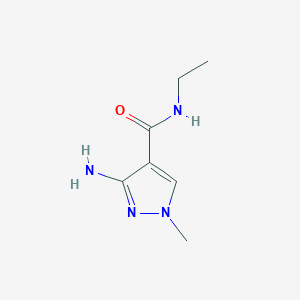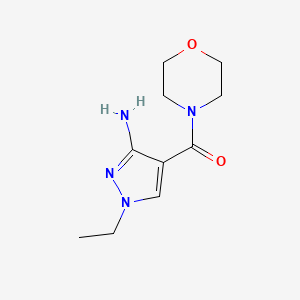
4-amino-1-phenyl-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-fenil-1H-pirazol-4-carbonitrilo es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto es conocido por sus potenciales actividades biológicas y se utiliza en diversos campos de investigación científica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El método más común para sintetizar 5-amino-1-fenil-1H-pirazol-4-carbonitrilo implica una reacción de cicloadición de tres componentes. Esta reacción típicamente incluye benzaldehídos sustituidos, malononitrilo y fenilhidrazina. La reacción se lleva a cabo en presencia de un catalizador como dióxido de manganeso soportado en alúmina-sílice en agua a temperatura ambiente . El rendimiento de esta reacción es generalmente alto, que oscila entre el 86% y el 96% .
Métodos de Producción Industrial
En entornos industriales, la síntesis de 5-amino-1-fenil-1H-pirazol-4-carbonitrilo puede escalarse utilizando reacciones multicomponente similares. El uso de catalizadores reciclables y disolventes verdes es preferible para que el proceso sea más respetuoso con el medio ambiente .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-amino-1-fenil-1H-pirazol-4-carbonitrilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio.
Sustitución: El grupo amino en el compuesto puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como haluros de alquilo en presencia de una base.
Principales Productos Formados
Oxidación: Derivados nitro o hidroxilo correspondientes.
Reducción: Derivados amino.
Sustitución: Derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
5-amino-1-fenil-1H-pirazol-4-carbonitrilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se ha investigado por su potencial como inhibidor enzimático.
Medicina: Se ha explorado por sus propiedades antiinflamatorias, antitumorales y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 5-amino-1-fenil-1H-pirazol-4-carbonitrilo implica su interacción con dianas moleculares específicas. Puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a varios efectos biológicos, como actividades antiinflamatorias y antitumorales .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-amino-1-fenil-1H-pirazol-5-carbonitrilo
- 5-amino-1-(4-clorofenil)-1H-pirazol-4-carbonitrilo
- 5-amino-1-[4-(trifluorometil)fenil]-1H-pirazol-4-carbonitrilo
Unicidad
5-amino-1-fenil-1H-pirazol-4-carbonitrilo es único debido a su patrón de sustitución específico, que imparte actividades biológicas distintas. Su capacidad para actuar como inhibidor enzimático y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica .
Propiedades
Número CAS |
117767-00-7 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
4-amino-2-phenylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C10H8N4/c11-6-10-9(12)7-13-14(10)8-4-2-1-3-5-8/h1-5,7H,12H2 |
Clave InChI |
FVLDCENTRAKGRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C=N2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734421.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)


![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)

![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
